methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
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Overview
Description
Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[44002,4]dec-7-ene-7-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[44002,4]dec-7-ene-7-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the tert-butyl(dimethyl)silyl group can produce a wide range of derivatives .
Scientific Research Applications
Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S,3S)-3-({[tert-butyl(diphenyl)silyl]oxy}methyl)-2-{1-[(2-{(2R)-4-[(4-methoxybenzyl)oxy]-2-methylbutyl}-1,3-dithian-2-yl)carbonyl]-4-pentenyl}-5-oxocyclopentanecarboxylate
- (S)-4-((tert-butyl dimethyl silyl)oxy)cyclopent-2-en-1-one
Uniqueness
Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate stands out due to its specific tricyclic structure and the presence of both tert-butyl(dimethyl)silyl and hydroxymethyl groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H28O6Si |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H28O6Si/c1-16(2,3)24(5,6)23-15-13-10(7-12-17(13,9-18)22-12)11(8-21-15)14(19)20-4/h8,10,12-13,15,18H,7,9H2,1-6H3/t10-,12+,13-,15+,17+/m1/s1 |
InChI Key |
AZDURJIUWHQHDD-JMQDMHAUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@H]2[C@H](C[C@H]3[C@@]2(O3)CO)C(=CO1)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CC3C2(O3)CO)C(=CO1)C(=O)OC |
Origin of Product |
United States |
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